2-Chloroethyl Benzenesulfonate

Descripción

BenchChem offers high-quality 2-Chloroethyl Benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroethyl Benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

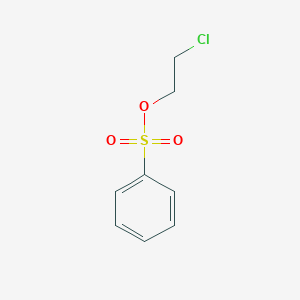

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIGWOXXOUVEAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545522 | |

| Record name | 2-Chloroethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16670-48-7 | |

| Record name | 2-Chloroethyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16670-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloroethyl benzenesulfonate synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-Chloroethyl benzenesulfonate (CEBS), a valuable bifunctional reagent in organic synthesis. The document details a robust laboratory-scale synthesis protocol, explains the underlying chemical principles, and outlines a full suite of modern analytical techniques for its characterization. By integrating field-proven insights with established chemical theory, this guide serves as an essential resource for professionals requiring a thorough understanding of this compound's preparation and verification.

Introduction and Significance

2-Chloroethyl benzenesulfonate, with CAS number 16670-48-7, is an organic compound featuring both a reactive chloroethyl group and a benzenesulfonate ester.[1] This dual functionality makes it a highly versatile intermediate. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the terminal chlorine atom provides a secondary site for further chemical transformations. This structure is particularly useful in medicinal chemistry and materials science for introducing a benzenesulfonyloxyethyl moiety or for acting as a linker in the synthesis of more complex molecules. Understanding its synthesis and confirming its purity are paramount for its successful application in multi-step synthetic pathways.

Table 1: Physicochemical Properties of 2-Chloroethyl Benzenesulfonate

| Property | Value |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol [2] |

| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |

| CAS Number | 16670-48-7[1] |

Synthesis of 2-Chloroethyl Benzenesulfonate

The synthesis of 2-Chloroethyl benzenesulfonate is most effectively achieved through the esterification of 2-chloroethanol with benzenesulfonyl chloride. This reaction is a classic example of sulfonate ester formation and requires a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of 2-Chloroethyl Benzenesulfonate

Causality Behind the Mechanism: The reaction proceeds via a nucleophilic attack of the hydroxyl group of 2-chloroethanol on the highly electrophilic sulfur atom of benzenesulfonyl chloride.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-chloroethanol attacks the sulfur atom of benzenesulfonyl chloride. Benzenesulfonyl chloride is a potent electrophile due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to the sulfur.[3]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

-

Proton Abstraction: The resulting protonated sulfonate ester is deprotonated by a base (e.g., pyridine or triethylamine) to yield the final product, 2-Chloroethyl benzenesulfonate. The base also serves the critical role of sequestering the HCl generated, preventing it from participating in unwanted side reactions, such as the acid-catalyzed degradation of the product or starting materials.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a thorough purification sequence to ensure high purity of the final product.

Reagents and Materials:

-

Benzenesulfonyl Chloride (≥99%)

-

2-Chloroethanol (≥99%)

-

Pyridine (anhydrous, ≥99.8%) or Triethylamine (anhydrous, ≥99.5%)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (1 M aqueous solution)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloroethanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Addition of Sulfonyl Chloride: Add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine. The aqueous layer should be acidic (pH 1-2).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any residual acid, and the brine wash aids in removing water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel if necessary to remove any remaining impurities.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Chloroethyl benzenesulfonate.

Spectroscopic Analysis Workflow

The workflow for confirming the product's identity involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Workflow from synthesis to structural verification.

Expected Spectroscopic Data

The following table summarizes the expected data from key analytical techniques.

Table 2: Summary of Expected Characterization Data

| Technique | Expected Result | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-7.90 (m, 2H), δ 7.70-7.55 (m, 3H), δ 4.45 (t, 2H), δ 3.75 (t, 2H) | Aromatic protons ortho to SO₂ (7.9 ppm) and meta/para (7.6 ppm). Triplet for -O-CH₂- and triplet for -CH₂-Cl confirm the ethyl bridge. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5, 134.0, 129.5, 128.0, 69.0, 41.0 | Aromatic carbons (128-136 ppm). Aliphatic carbons: -O-CH₂- (~69 ppm) and -CH₂-Cl (~41 ppm).[4] |

| FT-IR (ATR) | ν ~1365 cm⁻¹ (strong), ν ~1180 cm⁻¹ (strong), ν ~1090 cm⁻¹ (strong), ν ~750 cm⁻¹ (strong) | Asymmetric and symmetric S=O stretching. C-O stretching. C-Cl stretching. |

| Mass Spec. (EI) | m/z 220/222 (M⁺), 141, 77 | Molecular ion peak showing the characteristic 3:1 isotope pattern for chlorine.[2] Fragment peak for [PhSO₂]⁺ (m/z 141) and [Ph]⁺ (m/z 77). |

Safety, Handling, and Storage

Hazard Profile:

-

2-Chloroethyl benzenesulfonate is expected to be an irritant to the skin, eyes, and respiratory system. Sulfonylating agents are reactive and should be handled with care.[5]

-

The starting material, benzenesulfonyl chloride, is corrosive and lachrymatory. 2-Chloroethanol is toxic.[6]

Handling Precautions:

-

All manipulations should be performed inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile or neoprene gloves.[7]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, as the compound can hydrolyze. Store away from strong bases and oxidizing agents.[7]

Applications in Drug Development and Research

2-Chloroethyl benzenesulfonate is a valuable alkylating agent. Its utility stems from the excellent leaving group ability of the benzenesulfonate moiety, which is readily displaced by a wide range of nucleophiles. This allows for the facile introduction of the 2-chloroethyl group into various molecular scaffolds. This functionality is a precursor to many other groups, making it a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[8]

References

-

Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. DOI: 10.15227/orgsyn.001.0021. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of (2-chloroethyl)benzene. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Chloroethyl Benzenesulfonate, 5 grams. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

New Journal of Chemistry. (2018). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-(2-chloroethyl)benzenesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Bis(2-chloroethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Innospk. (n.d.). Exploring (2-Chloroethyl)benzene: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, (2-chloroethyl)- Mass spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

- Patsnap. (2020). Continuous preparation method of high-content 2-chloroethanol.

-

International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): BENZENESULFONIC ACID. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, (2-chloroethyl)- (CAS 622-24-2). Retrieved from [Link]

-

Defense Technical Information Center. (1981). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]

-

National Institutes of Health. (2015). Pyrolysis Reactions of (2-Chloroethyl)benzene. PMC. Retrieved from [Link]

-

MDPI. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(2-chloroethyl)benzenesulfonic Acid | C8H9ClO3S | CID 4914688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. N,N-Bis(2-chloroethyl)benzenesulfonamide | C10H13Cl2NO2S | CID 315320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Continuous preparation method of high-content 2-chloroethanol - Eureka | Patsnap [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. innospk.com [innospk.com]

2-Chloroethyl benzenesulfonate chemical properties and reactivity

An In-Depth Technical Guide to 2-Chloroethyl benzenesulfonate: Properties, Reactivity, and Experimental Considerations

Compound Profile and Introduction

2-Chloroethyl benzenesulfonate (CAS No. 16670-48-7) is a bifunctional organic compound of significant interest in synthetic chemistry. As a derivative of benzenesulfonic acid, it belongs to the sulfonate ester class of molecules, which are recognized for their utility as intermediates and alkylating agents. The molecule incorporates two key reactive features: a primary alkyl chloride and a benzenesulfonate ester. This dual reactivity makes it a versatile building block for introducing the 2-chloroethyl or the benzenesulfonyloxy group into various molecular scaffolds. Its primary application lies in research and development laboratories as a precursor in multi-step organic syntheses.

The structural architecture of the molecule, featuring a potent benzenesulfonate leaving group and a reactive chloroethyl moiety, dictates its chemical behavior and utility.

Caption: Chemical structure of 2-Chloroethyl benzenesulfonate.

Physicochemical Properties

The physical and chemical properties of 2-Chloroethyl benzenesulfonate are summarized below. These characteristics are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 16670-48-7 | [1] |

| Molecular Formula | C₈H₉ClO₃S | |

| Molecular Weight | 220.67 g/mol | |

| Physical State | Liquid (at 20 °C) | |

| Boiling Point | 188 °C at 17 mmHg | |

| Specific Gravity | 1.35 (at 20/20 °C) | |

| Refractive Index | 1.5280 - 1.5320 | |

| Purity | >98.0% (GC) | |

| Storage Conditions | Room Temperature, <15°C recommended | |

| Sensitivity | Moisture Sensitive |

Reactivity and Mechanistic Pathways

The reactivity of 2-Chloroethyl benzenesulfonate is dominated by its nature as a potent bifunctional electrophile. The presence of two distinct electrophilic centers allows it to act as a versatile alkylating agent, with the specific reaction pathway being highly dependent on the nature of the nucleophile and the reaction conditions.

3.1. Dual Electrophilic Nature

The molecule contains two primary sites susceptible to nucleophilic attack:

-

Cα (alpha-carbon): The carbon atom of the ethyl group directly bonded to the chlorine atom. The chloride ion is a good leaving group, facilitating Sₙ2 reactions.

-

Cβ (beta-carbon): The carbon atom of the ethyl group bonded to the oxygen of the benzenesulfonate ester. The benzenesulfonate anion is an exceptionally good leaving group, making this site highly reactive towards nucleophiles.

Generally, the benzenesulfonate group is a much better leaving group than chloride. Consequently, nucleophilic attack is most likely to occur at the Cβ position, displacing the benzenesulfonate anion. However, reactions at the Cα position are also feasible, particularly with softer nucleophiles or under specific catalytic conditions.

Caption: Competing Sₙ2 nucleophilic substitution pathways.

3.2. Stability and Decomposition

2-Chloroethyl benzenesulfonate is noted to be moisture-sensitive. This is attributed to the susceptibility of the sulfonate ester linkage to hydrolysis, particularly under acidic or basic conditions, which would yield benzenesulfonic acid and 2-chloroethanol. The hydrolysis of related chloroethyl compounds can be complex, sometimes involving the formation of intermediate salts that influence reaction kinetics[2].

Upon thermal decomposition, the compound is expected to release toxic and corrosive fumes, including hydrogen chloride (HCl), oxides of sulfur (SOx), and oxides of carbon (CO, CO₂).

3.3. Incompatible Materials

To maintain its integrity, 2-Chloroethyl benzenesulfonate should be stored away from:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Bases: Can promote elimination reactions (to form vinyl benzenesulfonate) or accelerate hydrolysis of the ester.

-

Water/Moisture: Leads to hydrolysis as previously discussed.

Representative Experimental Protocol: Synthesis

While numerous specific synthetic procedures are proprietary, a standard and chemically sound method for the preparation of 2-Chloroethyl benzenesulfonate involves the esterification of benzenesulfonyl chloride with 2-chloroethanol. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct.

4.1. Materials and Equipment

-

Benzenesulfonyl chloride (1.0 eq)

-

2-Chloroethanol (1.1 eq)

-

Anhydrous Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM) as solvent

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification apparatus (separatory funnel, rotary evaporator, distillation setup)

4.2. Step-by-Step Procedure

-

Setup: A clean, dry round-bottom flask is charged with 2-chloroethanol, anhydrous pyridine, and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0 °C in an ice bath.

-

Addition: Benzenesulfonyl chloride is dissolved in a minimal amount of anhydrous DCM and transferred to a dropping funnel. This solution is added dropwise to the cooled, stirring reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C. The formation of pyridinium hydrochloride precipitate is typically observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours to ensure complete conversion.

-

Workup: The reaction is quenched by the addition of cold, dilute hydrochloric acid (e.g., 1 M HCl) to neutralize excess pyridine and dissolve the pyridinium salt. The mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The organic layers are combined.

-

Washing: The combined organic phase is washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure 2-Chloroethyl benzenesulfonate.

Caption: Workflow for the synthesis of 2-Chloroethyl benzenesulfonate.

Safety and Handling Considerations

-

Toxicity and Irritation: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It is likely a skin and eye irritant. Similar chloroethylated compounds can cause significant irritation[4].

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.

-

Skin and Body Protection: A lab coat is required. Ensure full skin coverage.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Due to its moisture sensitivity, handle under an inert atmosphere where appropriate.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

2-Chloroethyl benzenesulfonate is a valuable and highly reactive chemical intermediate. Its bifunctional electrophilic nature, stemming from the presence of both a primary chloride and an excellent benzenesulfonate leaving group, allows for diverse applications in organic synthesis. Understanding its physicochemical properties, competing reactivity pathways, and proper handling procedures is paramount for its safe and effective use in a research and development setting. The protocols and data presented herein provide a foundational guide for scientists and professionals working with this versatile reagent.

References

-

PrepChem. Preparation of (2-chloroethyl)benzene. Available from: [Link]

-

Shealy, Y. F., Krauth, C. A., & Laster, W. R., Jr. (1984). 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Journal of Medicinal Chemistry, 27(5), 664–670. Available from: [Link]

- Google Patents. CN110922299A - Continuous preparation method of high-content 2-chloroethanol.

- Google Patents. CN101665415A - Preparation method of 2-(2-chloroethyl) ethanol.

-

Chemistry Stack Exchange. Adding alkyl group to benzene with a deactivating group. (2020). Available from: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

-

Eureka | Patsnap. Continuous preparation method of high-content 2-chloroethanol. Available from: [Link]

-

Holland-Frei Cancer Medicine. 6th edition. Alkylating Agents. Available from: [Link]

-

ResearchGate. Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. (2025). Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Available from: [Link]

-

PubMed. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Available from: [Link]

-

Environmental Protection Agency (EPA). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. Available from: [Link]

-

Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. (2023). Available from: [Link]

-

Chemguide. THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE. Available from: [Link]

-

Angene Chemical. Safety Data Sheet - 1-Chloro-4-((2-chloroethyl)sulfonyl)benzene. (2025). Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution Reaction: Mechanism and practice problems. (2024). Available from: [Link]

-

YouTube. Nucleophilic Substitution Reactions (2). (2012). Available from: [Link]

-

Defense Technical Information Center (DTIC). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Available from: [Link]

-

CP Lab Safety. 2-Chloroethyl Benzenesulfonate, 5 grams. Available from: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-Chloroethyl Benzenesulfonate

Foreword: Unraveling the Reactivity of a Potent Alkylating Agent

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical compound is paramount to harnessing its potential or mitigating its risks. 2-Chloroethyl benzenesulfonate stands as a molecule of significant interest due to its potent electrophilic nature, which underpins its biological activity. This technical guide provides a comprehensive exploration of the core mechanisms by which this compound interacts with biological systems, the cellular consequences of these interactions, and detailed methodologies for its investigation. Our approach is grounded in established principles of chemical reactivity and cellular biology, offering both foundational knowledge and practical, field-proven experimental protocols.

Molecular Profile and Chemical Reactivity of 2-Chloroethyl Benzenesulfonate

2-Chloroethyl benzenesulfonate is an organic compound characterized by a 2-chloroethyl group attached to a benzenesulfonate ester. Its chemical structure is key to its reactivity.

| Property | Value | Reference |

| CAS Number | 16670-48-7 | [1] |

| Molecular Formula | C₈H₉ClO₃S | [1] |

| Molecular Weight | 220.67 g/mol | [1] |

| Physical State | Liquid | [1] |

| Boiling Point | 188 °C at 17 mmHg | [1] |

| Density | 1.35 g/mL | [1] |

The molecule's mechanism of action is fundamentally dictated by two key features:

-

The Benzenesulfonate Group: This is an excellent leaving group due to the resonance stabilization of the resulting benzenesulfonate anion. A good leaving group is a weak base, and benzenesulfonic acid is a strong acid, meaning its conjugate base is stable and readily departs.[2] This facilitates nucleophilic substitution reactions.

-

The 2-Chloroethyl Group: This is the alkylating moiety of the molecule. The presence of the electronegative chlorine atom polarizes the C-Cl bond, rendering the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles.

The synergy between the excellent leaving group and the reactive alkylating group makes 2-chloroethyl benzenesulfonate a potent electrophile, capable of reacting with a variety of nucleophilic sites in biological macromolecules.

The Core Mechanism: DNA Alkylation

The primary mechanism of action of 2-chloroethyl benzenesulfonate in a biological context is the alkylation of DNA.[3][4] This process disrupts the normal structure and function of DNA, leading to cytotoxicity. The alkylation process can be conceptualized as a two-step mechanism, analogous to other 2-chloroethylating agents like the chloroethylnitrosoureas.[3][5]

Step 1: Initial Alkylation (Monoadduct Formation)

The process begins with a nucleophilic attack on the electrophilic carbon of the 2-chloroethyl group by a nucleophilic center in a DNA base. The benzenesulfonate group departs as a stable anion. The most common nucleophilic sites in DNA are the N7 position of guanine and the N3 position of adenine.[6][7] This initial reaction forms a monoadduct, a covalent attachment of the 2-hydroxyethyl group to the DNA base.

Step 2: Conversion to Cytotoxic Lesions (Interstrand Cross-link Formation)

The initially formed O6-chloroethylguanine adduct is unstable and can undergo an intramolecular rearrangement to form a more stable intermediate, which can then react with a nucleophilic site on the opposite DNA strand, such as the N1 position of guanine or the N3 position of cytosine.[6][8] This second reaction creates a highly cytotoxic DNA interstrand cross-link (ICL).[3][6] ICLs covalently link the two strands of the DNA double helix, preventing their separation, which is essential for DNA replication and transcription.[3]

Caption: Proposed mechanism of DNA alkylation by 2-chloroethyl benzenesulfonate.

Cellular Ramifications of DNA Damage

The formation of DNA adducts, particularly interstrand cross-links, triggers a cascade of cellular responses aimed at repairing the damage. However, if the damage is too extensive, these pathways can initiate programmed cell death (apoptosis).

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the effects of alkylating agents.[5][6]

-

O⁶-methylguanine-DNA methyltransferase (MGMT): This is a crucial DNA repair protein that directly reverses alkylation at the O⁶ position of guanine.[8][9][10] MGMT transfers the alkyl group from the DNA to one of its own cysteine residues in a stoichiometric reaction, thereby becoming inactivated.[10] High levels of MGMT in cancer cells can confer resistance to chloroethylating agents.[8]

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing smaller base modifications, such as N-alkylations.[5]

-

Mismatch Repair (MMR): The MMR system recognizes and attempts to repair mismatches that can arise during DNA replication when the polymerase encounters an alkylated base.[5] Futile cycles of MMR can lead to the formation of double-strand breaks.[5]

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of DNA double-strand breaks, which can be a secondary consequence of the processing of DNA adducts and cross-links.[5][6]

Cell Cycle Arrest and Apoptosis

The presence of significant DNA damage activates cellular signaling pathways that lead to cell cycle arrest, providing time for the cell to repair the damage.[4] Key players in this response include the ATM and ATR kinases, which phosphorylate a variety of downstream targets, including the tumor suppressor protein p53.[11] Activation of the p53 pathway can lead to cell cycle arrest, typically at the G2/M checkpoint, or, if the damage is irreparable, the induction of apoptosis.[4][5][11] Some benzenesulfonate derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines.[7]

Experimental Protocols for Mechanistic Investigation

To elucidate the mechanism of action of 2-chloroethyl benzenesulfonate, a series of well-established in vitro and cell-based assays can be employed.

In Vitro DNA Alkylation Assay

This assay directly assesses the ability of 2-chloroethyl benzenesulfonate to alkylate DNA in a cell-free system.

Materials:

-

2-Chloroethyl benzenesulfonate

-

Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Ethanol (ice-cold, 70% and 100%)

-

Nuclease P1

-

Alkaline Phosphatase

-

LC-MS/MS system

Protocol:

-

Prepare a solution of calf thymus DNA (e.g., 1 mg/mL) in the reaction buffer.

-

Add 2-chloroethyl benzenesulfonate to the DNA solution to the desired final concentration. A concentration range should be tested to determine the optimal level of alkylation.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 2, 6, 12, 24 hours).

-

Precipitate the DNA by adding 2.5 volumes of ice-cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in a suitable buffer.

-

Digest the alkylated DNA to nucleosides using nuclease P1 and alkaline phosphatase.

-

Analyze the digested sample by LC-MS/MS to identify and quantify the DNA adducts formed.[14][15] The mass spectrometer will be programmed to detect the expected masses of the 2-hydroxyethyl adducts of guanine and other bases.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a common method to assess cytotoxicity.[2][16][17][18][19]

Materials:

-

Adherent cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)[7][20]

-

Complete cell culture medium

-

2-Chloroethyl benzenesulfonate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 2-chloroethyl benzenesulfonate in complete culture medium.

-

Remove the medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[2]

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[2]

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

DNA Damage Assessment (γH2AX Immunofluorescence Assay)

This assay detects the phosphorylation of the histone variant H2AX (γH2AX), which is an early marker of DNA double-strand breaks.[21][22][23][24]

Materials:

-

Cells grown on coverslips in a multi-well plate

-

2-Chloroethyl benzenesulfonate

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-γH2AX antibody

-

Secondary antibody: fluorescently-labeled anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Protocol:

-

Treat cells grown on coverslips with 2-chloroethyl benzenesulfonate for a specified time.

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[21]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.[21]

-

Block non-specific antibody binding with 5% BSA in PBS for 30 minutes.[21]

-

Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. The number and intensity of foci per nucleus can be quantified using image analysis software.

Caption: A typical experimental workflow to investigate the mechanism of action.

Conclusion and Future Directions

2-Chloroethyl benzenesulfonate is a potent DNA alkylating agent, and its mechanism of action is analogous to that of other well-characterized 2-chloroethylating compounds. Its ability to form DNA monoadducts and subsequently highly cytotoxic interstrand cross-links underlies its biological effects. The cellular response to this damage involves a complex interplay of DNA repair pathways, cell cycle checkpoints, and apoptotic signaling.

For researchers in drug development, 2-chloroethyl benzenesulfonate can serve as a valuable tool to study the mechanisms of DNA damage and repair. Its well-defined chemical reactivity makes it a useful positive control in the screening of novel anticancer agents that target these pathways. Further research could focus on identifying the specific protein targets of 2-chloroethyl benzenesulfonate, as its electrophilic nature suggests it may also alkylate nucleophilic amino acid residues. A deeper understanding of its interactions with cellular machinery will undoubtedly open new avenues for therapeutic intervention and a more complete picture of the cellular response to electrophilic stress.

References

-

Kaina, B., & Nikolova, T. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1867(1), 43-56. [Link]

-

Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. DNA Repair. [Link]

-

Roos, W. P., & Kaina, B. (2013). DNA damage-induced cell death: from specific DNA lesions to the DNA damage response and apoptosis. Cancer letters, 332(2), 237-248. [Link]

-

Nikolova, T., & Kaina, B. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1867(1), 43-56. [Link]

-

Balbo, S., Turesky, R. J., & Villalta, P. W. (2014). DNA adductomics. Chemical research in toxicology, 27(3), 356-366. [Link]

-

Li, M., Chen, Z., Wang, Y., & Zhang, H. (2023). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 13(16), e4721. [Link]

-

Gerson, S. L. (2004). MGMT: its role in cancer aetiology and cancer therapeutics. Nature reviews Cancer, 4(4), 296-307. [Link]

-

Jurga, M., Gáspár, R., Grácz, J., Bán, E., Zsuga, J., Kéki, S., & Uray, K. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2155. [Link]

-

Brent, T. P., Lestrud, S. O., Smith, D. G., & Remack, J. S. (1987). Formation of DNA interstrand cross-links by the novel chloroethylating agent 2-chloroethyl(methylsulfonyl)methanesulfonate: suppression by O6-alkylguanine-DNA alkyltransferase purified from human leukemic lymphoblasts. Cancer research, 47(13), 3384-3387. [Link]

-

Gu, Z., Gorin, A., & Guengerich, F. P. (1995). In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine. Chemical research in toxicology, 8(7), 972-983. [Link]

-

Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA double-strand breaks and genomic instability. Drug discovery today, 15(23-24), 1046-1055. [Link]

-

Holland-Frei Cancer Medicine. 6th edition. (2003). Alkylating Agents. [Link]

-

CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Bodell, W. J., Geraci, M., Aida, T., Berger, M. S., & Rosenblum, M. L. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Molecular cancer therapeutics, 7(11), 3549-3557. [Link]

-

Platel, S. (2012). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 739(1-2), 60-70. [Link]

-

Bio-protocol. (2017). Immunofluorescence assay. [Link]

-

Esteller, M., Hamilton, S. R., Burger, P. C., Baylin, S. B., & Herman, J. G. (2004). O6-methylguanine-DNA methyltransferase gene: epigenetic silencing and prognostic value in head and neck squamous cell carcinoma. Journal of the National Cancer Institute, 96(9), 684-692. [Link]

-

CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196. [Link]

-

Weng, L., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences, 23(17), 9903. [Link]

-

ResearchGate. (2014). Does anyone have a good MTT assay protocol for adherent cells?. [Link]

Sources

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. atcc.org [atcc.org]

- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro alkylation of calf thymus DNA by acrylonitrile. Isolation of cyanoethyl-adducts of guanine and thymine and carboxyethyl-adducts of adenine and cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. clyte.tech [clyte.tech]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bio-protocol.org [bio-protocol.org]

- 24. crpr-su.se [crpr-su.se]

The Strategic Application of 2-Chloroethyl Benzenesulfonate in the Synthesis of Melatonin Receptor Agonists: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Precursor

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the development of efficient and selective synthetic methodologies. The strategic choice of precursors and reagents is paramount to the successful construction of complex molecular architectures with desired biological activities. This technical guide delves into the utility of 2-Chloroethyl benzenesulfonate as a key precursor in the synthesis of bioactive molecules, with a particular focus on its application in the preparation of potent melatonin receptor agonists. As researchers, scientists, and drug development professionals, understanding the nuances of this versatile reagent can unlock new avenues for the design and synthesis of next-generation therapeutics. This document aims to provide a comprehensive overview, blending theoretical principles with practical insights to empower your research endeavors.

2-Chloroethyl Benzenesulfonate: A Profile of a Potent Alkylating Agent

2-Chloroethyl benzenesulfonate is a bifunctional organic compound featuring a reactive chloroethyl group and a benzenesulfonate leaving group. This unique combination of functionalities makes it a powerful and versatile alkylating agent in organic synthesis.

Table 1: Physicochemical Properties of 2-Chloroethyl Benzenesulfonate

| Property | Value |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 165-167 °C at 4 mmHg |

| Density | 1.36 g/cm³ |

| Solubility | Soluble in most organic solvents |

The benzenesulfonate group is an excellent leaving group, significantly enhancing the electrophilicity of the adjacent carbon atom. This makes the 2-chloroethyl moiety highly susceptible to nucleophilic attack, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.

The Core Mechanism: Nucleophilic Substitution

The primary mode of action of 2-Chloroethyl benzenesulfonate in synthetic transformations is through a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the benzenesulfonate group polarizes the C-O bond, rendering the α-carbon electron-deficient and a prime target for nucleophiles.

Caption: Generalized Sₙ2 mechanism of 2-Chloroethyl benzenesulfonate.

The choice of nucleophile is critical and dictates the nature of the resulting bioactive molecule. A wide array of nucleophiles, including amines, thiols, carbanions, and heterocyclic compounds, can be effectively alkylated using this reagent.

Case Study: Synthesis of Ramelteon - A Melatonin Receptor Agonist

A compelling, though not always explicitly detailed in public literature, application of a 2-chloroethylating agent like 2-chloroethyl benzenesulfonate is in the synthesis of Ramelteon . Ramelteon is a potent and selective agonist of the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia.[1] Its chemical structure is (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide.[2][3]

The core of Ramelteon's synthesis involves the attachment of an ethylamine side chain to the 8-position of a 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one intermediate. While various synthetic routes exist, a plausible and efficient strategy involves the use of a 2-chloroethylating agent.

Proposed Synthetic Pathway

The following workflow outlines a logical synthetic sequence for the introduction of the ethylamine side chain, where 2-Chloroethyl benzenesulfonate can be a key reagent.

Caption: Proposed workflow for Ramelteon synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on established organic chemistry principles and analogous reactions found in the literature.

Step 1: Alkylation of the Indenofuranone Core

-

Objective: To introduce the 2-chloroethyl side chain at the C8 position of the indenofuranone.

-

Reaction: Grignard reaction followed by alkylation.

Materials:

-

1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one

-

Magnesium turnings

-

2-Chloroethyl benzenesulfonate

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric acid (HCl), aqueous solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a solution of a suitable aryl halide (e.g., bromobenzene) in anhydrous THF to initiate the Grignard reagent formation.

-

Once the Grignard reaction is initiated, add a solution of 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

In a separate flask, prepare a solution of 2-Chloroethyl benzenesulfonate in anhydrous THF.

-

Cool the Grignard reaction mixture to 0 °C and add the solution of 2-Chloroethyl benzenesulfonate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding crushed dry ice, followed by a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl chloride.

Step 2: Conversion to the Amine

-

Objective: To convert the chloroethyl intermediate to the corresponding primary amine.

Materials:

-

2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl chloride

-

Sodium azide (NaN₃) or Ammonia (aqueous or in an organic solvent)

-

Dimethylformamide (DMF) or Ethanol

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Pd/C) (if using NaN₃)

Procedure (via Azide):

-

Dissolve the chloroethyl intermediate in DMF and add sodium azide.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain the azide intermediate.

-

Reduce the azide to the primary amine using a standard reducing agent like LiAlH₄ in THF or catalytic hydrogenation.

-

Work up the reaction appropriately to isolate the desired 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine.[4][5]

Step 3: Acylation to Ramelteon

-

Objective: To acylate the primary amine to form the final propanamide.

Materials:

-

2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine

-

Propionyl chloride

-

A suitable base (e.g., triethylamine or pyridine)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the amine in anhydrous DCM and cool the solution to 0 °C.

-

Add the base, followed by the dropwise addition of propionyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Ramelteon.

Comparative Analysis: Why 2-Chloroethyl Benzenesulfonate?

While other chloroethylating agents exist, 2-Chloroethyl benzenesulfonate offers distinct advantages:

Table 2: Comparison of Chloroethylating Agents

| Reagent | Advantages | Disadvantages |

| 2-Chloroethyl benzenesulfonate | Highly reactive, good leaving group, generally clean reactions. | Can be more expensive than simpler alkyl halides. |

| 1-Bromo-2-chloroethane | Readily available and cost-effective. | Bromide is a good leaving group, but benzenesulfonate is generally better. |

| 2-Chloroethanol (activated) | Can be activated in situ (e.g., Mitsunobu reaction). | Requires additional reagents and steps. |

| N-(2-chloroethyl) amides/sulfonamides | Can be used for specific applications. | Reactivity can be lower, and the protecting group needs to be removed.[6] |

The enhanced reactivity of 2-Chloroethyl benzenesulfonate, due to the excellent leaving group ability of the benzenesulfonate anion, often leads to higher yields and shorter reaction times compared to simple haloalkanes.

Broader Applications and Future Perspectives

The utility of 2-Chloroethyl benzenesulfonate extends beyond the synthesis of Ramelteon. Its ability to introduce a reactive chloroethyl handle onto a wide range of molecular scaffolds makes it a valuable tool for:

-

Lead Optimization: Introducing flexible linkers in drug candidates to probe binding pockets.

-

Synthesis of Heterocycles: Cyclization reactions following the initial alkylation.

-

Prodrug Synthesis: Attaching promoieties to improve the pharmacokinetic properties of a drug.

The continued exploration of 2-Chloroethyl benzenesulfonate and related reagents will undoubtedly lead to the development of novel and efficient synthetic routes to a diverse array of bioactive molecules.

Conclusion: A Key Reagent for Innovation

2-Chloroethyl benzenesulfonate stands out as a highly effective and versatile precursor for the synthesis of bioactive molecules. Its predictable reactivity, driven by the excellent leaving group properties of the benzenesulfonate moiety, allows for the efficient construction of complex molecular architectures. The hypothetical synthesis of Ramelteon presented herein serves as a practical example of its potential application in the pharmaceutical industry. As our understanding of disease pathways deepens, the need for sophisticated synthetic tools will only grow. 2-Chloroethyl benzenesulfonate is well-positioned to remain a key reagent in the arsenal of medicinal chemists, enabling the discovery and development of the next generation of life-saving therapies.

References

-

PubChem. N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide. Available from: [Link]

-

ResearchGate. A Novel and Practical Synthesis of Ramelteon. Available from: [Link]

-

ResearchGate. Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications and Environment Solicitude. Available from: [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

-

PubMed. Highly para-Selective C-H Alkylation of Benzene Derivatives with 2,2,2-Trifluoroethyl α-Aryl-α-Diazoesters. Available from: [Link]

-

PubMed. 2-Chloroethyl (methylsulfonyl)methanesulfonate and related (methylsulfonyl)methanesulfonates. Antineoplastic activity in vivo. Available from: [Link]

- Google Patents. Synthesis of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno-[5,4-b]furan-8-yl)ethyl]propionamide.

- Google Patents. Method for preparing 2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-idenethamine.

- Google Patents. Preparation of 2-haloethylamides.

-

Der Pharmacia Lettre. Linear Alkyl Benzene Sulfonates a Soul of Cleaning Agents: A Review on Chemistry, Synthesis, Industrial Production, Applications. Available from: [Link]

- Google Patents. Process for the synthesis of ramelteon and its intermediates.

-

PubMed. A new family of potential oncostatics: 2-chloroethylnitrososulfamides (CENS)--I. Synthesis, structure, and pharmacological evaluation (preliminary results). Available from: [Link]

- Google Patents. Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof.

-

PubMed. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Available from: [Link]

-

ACS Publications. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Available from: [Link]

-

Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

-

PubMed Central. Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

- Google Patents. A novel process for synthesis of ramelteon, and key intermediates for...

-

NCBI Bookshelf. Alkylating Agents. Available from: [Link]

-

PubChem. N,N-Bis(2-chloroethyl)benzenesulfonamide. Available from: [Link]

-

PubChem. 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. Available from: [Link]

-

PubChem. (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine. Available from: [Link]

Sources

- 1. WO2010041271A2 - Process for preparation of (s)-n-[2-(1,6,7,8-tetrahydro-2h-indeno[5,4-b]furan-8-yl)ethyl] propionamide and novel intermediates thereof - Google Patents [patents.google.com]

- 2. N-(2-(1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-yl)ethyl)propanamide | C16H21NO2 | CID 9881626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-[2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propanamide | 196597-17-8 [chemicalbook.com]

- 4. 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride | C13H18ClNO | CID 18369596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (8S)-1,6,7,8-Tetrahydro-2H-indeno(5,4-b)furan-8-ethanamine | C13H17NO | CID 10856581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4505859A - Preparation of 2-haloethylamides - Google Patents [patents.google.com]

Introduction: The Molecular Logic of 2-Chloroethyl Benzenesulfonate

An In-Depth Technical Guide to the Strategic Application of 2-Chloroethyl Benzenesulfonate in Modern Heterocyclic Synthesis

This guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the utility of 2-chloroethyl benzenesulfonate as a strategic reagent in the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested protocols, and explore its application in constructing pharmacologically relevant scaffolds.

2-Chloroethyl benzenesulfonate is a bifunctional electrophilic reagent designed for the efficient introduction of a 2-chloroethyl moiety onto nucleophilic centers. Its utility in heterocyclic synthesis stems from a carefully orchestrated combination of reactivity and stability.

-

The Benzenesulfonate Group: This moiety is an exceptionally good leaving group, far superior to halides in many contexts. Its stability as an anion (C₆H₅SO₃⁻) is due to extensive charge delocalization across the sulfonyl group and the aromatic ring. This property ensures that the initial nucleophilic attack at the ethyl group proceeds under mild conditions with high efficiency.

-

The 2-Chloroethyl Group: This is the workhorse of the reagent. After the initial alkylation via displacement of the benzenesulfonate, the terminal chloride remains as a second, less reactive electrophilic site. This latent reactivity is the key to subsequent intramolecular cyclization, forming the heterocyclic ring.

This two-stage reactivity allows for a controlled, stepwise approach to ring formation, which is a cornerstone of modern synthetic strategy.

The Core Mechanism: A Two-Step Nucleophilic Substitution Cascade

The primary role of 2-chloroethyl benzenesulfonate in forming six-membered heterocycles is through a sequential S(_N)2 mechanism. The process can be generalized for the synthesis of piperazines, morpholines, and thiomorpholines from appropriate dinucleophilic precursors.

Step 1: Intermolecular N-Alkylation The first step involves the attack of a primary amine or thiol on the carbon atom bearing the benzenesulfonate leaving group. This reaction is typically rapid and selective due to the superb leaving group ability of benzenesulfonate. A non-nucleophilic base is often employed to scavenge the proton generated from the nucleophile.[1][2]

Step 2: Intramolecular Cyclization The intermediate formed in Step 1 now contains a nucleophilic heteroatom (N, O, or S) and an electrophilic carbon bearing a chlorine atom, positioned to favor a 6-endo-tet cyclization. Upon heating, often with a stronger base, the second nucleophilic center displaces the chloride ion, closing the ring to form the desired heterocycle.

The following diagram illustrates this generalized mechanistic pathway.

Caption: Generalized two-step mechanism for heterocyclic synthesis.

Application in Piperazine Synthesis

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, found in drugs ranging from antipsychotics to antihistamines.[3][4] The reaction of an aniline or a primary amine with two equivalents of 2-chloroethyl benzenesulfonate provides a robust entry into N-substituted piperazines. A more common and atom-economical approach involves the reaction of a primary amine with bis(2-chloroethyl)amine, a mechanistically related transformation.[4][5]

Field-Proven Protocol: Synthesis of 1-Phenylpiperazine

This protocol adapts the well-established bis(2-chloroethyl)amine methodology, which is directly analogous to using 2-chloroethyl benzenesulfonate.

1. Materials:

-

Aniline (1.0 eq.)

-

Bis(2-chloroethyl)amine hydrochloride (1.1 eq.)

-

Sodium Carbonate (Na₂CO₃) (3.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

2. Step-by-Step Methodology:

-

To a round-bottom flask charged with a magnetic stir bar, add aniline, bis(2-chloroethyl)amine hydrochloride, and sodium carbonate.

-

Add anhydrous DMF to create a stirrable slurry (approx. 5 mL per mmol of aniline).

-

Heat the reaction mixture to 110-120 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS (typically 24-48 hours).

-

Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-phenylpiperazine.

Causality Behind Choices:

-

Solvent (DMF): A high-boiling polar aprotic solvent is chosen to ensure all reactants are solubilized and to allow for the high temperatures needed for the second, slower cyclization step.[2]

-

Base (Na₂CO₃): A solid, non-nucleophilic base is used to neutralize the hydrochloride salt of the reagent and the HCl generated during the cyclization. Its insolubility simplifies the initial stages of workup.

-

Temperature (110-120 °C): The elevated temperature is critical for overcoming the activation energy of the intramolecular S(_N)2 reaction, where chloride is the leaving group.

Application in Morpholine and Thiomorpholine Synthesis

Morpholine and thiomorpholine are other privileged heterocyclic motifs in drug discovery.[6][7] Their synthesis can be achieved by reacting a precursor containing both an amine and a hydroxyl or thiol group, respectively, with an appropriate bifunctional electrophile.

Synthesis of Thiomorpholine

The synthesis of thiomorpholine often involves the reaction of cysteamine (2-aminoethanethiol) with a 1,2-dihaloethane equivalent or an intramolecular cyclization of a pre-formed intermediate.[7][8] The use of 2-chloroethyl benzenesulfonate with cysteamine would proceed via initial, rapid S-alkylation at the more nucleophilic thiol, followed by a base-mediated N-cyclization.

Comparative Data on Heterocycle Synthesis Conditions

| Heterocycle Target | Dinucleophile Precursor | Key Reagent Analogue | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| Piperazine | Aniline | Bis(2-chloroethyl)amine HCl | DMF | 110-120 | 60-80 |

| Morpholine | Ethanolamine | 2-Chloroethanol | None (Neat) or H₂O | 100-150 | 70-90 |

| Thiomorpholine | Cysteamine HCl | Vinyl Chloride (photochem) | H₂O / MeOH | 25 -> 100 | 85-95 |

This table summarizes data from analogous and related syntheses to provide a comparative framework.[5][8][9]

Experimental Workflow Visualization

A well-structured workflow is critical for reproducibility and safety. The following diagram outlines the key stages of a typical synthesis using 2-chloroethyl benzenesulfonate or its analogues.

Caption: Standard experimental workflow for heterocyclic synthesis.

Conclusion and Future Outlook

2-Chloroethyl benzenesulfonate stands as a highly effective and strategic reagent for the construction of six-membered N, O, and S-containing heterocycles. Its predictable, two-stage reactivity, driven by the excellent benzenesulfonate leaving group, offers chemists a reliable tool for accessing core structures vital to the pharmaceutical and agrochemical industries. While mechanistically similar reagents like bis(2-chloroethyl)amine are often used, the principles governing their application are directly transferable. Future work may focus on developing catalytic or asymmetric variations of these cyclizations to further enhance the efficiency and stereochemical control of these powerful transformations.

References

-

Vertex AI Search Result[10] : Details on cyclization reactions to form piperazine products.

-

Vertex AI Search Result[11] : Discusses catalytic alkylation methods for compounds with active methylene groups, relevant to the principles of nucleophilic substitution.

-

Vertex AI Search Result[12] : A patent describing the synthesis of N-methyl-N'-(2-chloroethyl)piperazine, showcasing an industrial application of related reagents.

-

Vertex AI Search Result[1] : Provides a general protocol for the N-alkylation of amines using a chloroethyl reagent, highlighting the use of a base and solvent.

-

Vertex AI Search Result[2] : Explains the S(_N)2 mechanism for nucleophilic substitution reactions of 2-chloroethyl benzoate, which is mechanistically similar.

-

Vertex AI Search Result[6] : Describes the synthesis of a morpholine moiety from an amino group using 2-chloroethanol, a related electrophile.

-

Vertex AI Search Result[8] : Details various synthetic routes to thiomorpholine, including cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride.

-

Vertex AI Search Result[5] : Describes the synthesis of a piperazine moiety by cyclizing an aniline intermediate with bis(2-chloroethyl)amine hydrochloride.

-

Vertex AI Search Result[13] : Provides information on the preparation of N-chloroethyl morpholine.

-

Vertex AI Search Result[7] : Outlines several approaches to the synthesis of thiomorpholine, a key structural motif in active pharmaceutical ingredients.

-

Vertex AI Search Result[3] : Mentions the use of bis(2-chloroethyl)amine hydrochloride in the synthesis of a precursor for the atypical antipsychotic aripiprazole.

-

Vertex AI Search Result[9] : Discusses the synthesis of morpholine-containing sulfonamides using 2-chloroethanol.

-

Vertex AI Search Result[4] : Describes the synthesis of the piperazine ring in the drug Vilazodone using bis-(2-chloroethyl)amine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Electrophilicity of 2-Chloroethyl Benzenesulfonate

This guide provides a comprehensive technical analysis of the electrophilic nature of 2-chloroethyl benzenesulfonate, a molecule of significant interest in synthetic chemistry and drug development. We will delve into the structural features that govern its reactivity, explore its reaction mechanisms, and provide practical insights for its application in the laboratory.

Foundational Concepts: Understanding Electrophilicity in Alkylating Agents

In the realm of organic chemistry, an electrophile is a chemical species that is attracted to electrons and participates in a chemical reaction by accepting an electron pair in order to bond to a nucleophile . The electrophilicity of a molecule is a measure of its ability to act as an electrophile. In the context of drug development, electrophilic compounds, particularly alkylating agents, are a cornerstone of chemotherapy.[1][2] These agents function by forming covalent bonds with nucleophilic moieties in biological macromolecules, such as DNA, which can disrupt cellular processes and lead to cell death.[3]

The reactivity of an alkylating agent is fundamentally dictated by two key features: the nature of the leaving group and the electronic and steric environment of the electrophilic carbon center. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.[4][5] Generally, the conjugate bases of strong acids are excellent leaving groups.[4]

The Molecular Architecture of 2-Chloroethyl Benzenesulfonate: A Tale of Two Functional Groups

2-Chloroethyl benzenesulfonate possesses a unique molecular architecture that bestows upon it a potent and versatile electrophilic character. Its reactivity is a direct consequence of the interplay between the 2-chloroethyl moiety and the benzenesulfonate group.

The Benzenesulfonate Group: An Exceptional Leaving Group

The benzenesulfonate group is an outstanding leaving group. Its efficacy stems from the high stability of the resulting benzenesulfonate anion. This stability is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms and the benzene ring.[4] Sulfonate esters, in general, are known to be highly electrophilic at the alpha-carbon due to the strong electron-withdrawing nature of the sulfonyl group.[6][7]

The 2-Chloroethyl Group: A Latent Electrophile with a Twist

The 2-chloroethyl group provides the primary electrophilic carbon center. The chlorine atom, being more electronegative than carbon, polarizes the C-Cl bond, rendering the carbon atom attached to it electron-deficient and susceptible to nucleophilic attack.[8] However, the reactivity of the 2-chloroethyl group is significantly enhanced through a phenomenon known as neighboring group participation (NGP) .[9][10][11]

Reaction Mechanisms: Unraveling the Reactivity of 2-Chloroethyl Benzenesulfonate

The primary reaction pathway for 2-chloroethyl benzenesulfonate with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. However, the presence of the chlorine atom at the β-position introduces the possibility of neighboring group participation, which can significantly accelerate the reaction rate and influence the stereochemical outcome.

Direct SN2 Displacement

In a direct SN2 reaction, a nucleophile attacks the carbon atom bearing the benzenesulfonate leaving group, leading to the displacement of the benzenesulfonate anion in a single concerted step.[12]

Diagram 1: Direct SN2 Reaction of 2-Chloroethyl Benzenesulfonate

Caption: Direct SN2 attack on 2-chloroethyl benzenesulfonate.

Neighboring Group Participation by the Chlorine Atom

The lone pair of electrons on the chlorine atom can act as an internal nucleophile, attacking the adjacent carbon and displacing the benzenesulfonate leaving group. This results in the formation of a highly reactive cyclic chloronium ion intermediate.[13] The external nucleophile then attacks this intermediate, leading to the final product.[9][11] This two-step process, with each step being an SN2 reaction, results in an overall retention of configuration at the reaction center.[13]

Diagram 2: Neighboring Group Participation Mechanism

Caption: NGP by chlorine forming a chloronium ion intermediate.

The rate of reaction is often significantly enhanced when NGP is involved because the intramolecular attack is entropically favored over an intermolecular attack by an external nucleophile.[10]

Factors Influencing Electrophilicity and Reactivity

Several factors can influence the electrophilicity of 2-chloroethyl benzenesulfonate and its subsequent reactivity in nucleophilic substitution reactions.

| Factor | Influence on Reactivity | Rationale |

| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates.[12] | A more potent nucleophile will more readily attack the electrophilic carbon center. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) are generally preferred.[12] | These solvents solvate the cation of the nucleophilic salt but not the anion, thus preserving the nucleophilicity.[12] |

| Temperature | Higher temperatures generally increase the reaction rate. | Provides the necessary activation energy for the reaction to proceed. However, it can also lead to side reactions.[12] |

| Steric Hindrance | Less sterically hindered nucleophiles react faster. | The SN2 reaction pathway is sensitive to steric bulk around the reaction center. |

Experimental Protocols: Synthesis and Application

The high electrophilicity of 2-chloroethyl benzenesulfonate makes it a valuable reagent for introducing the 2-chloroethyl group into a variety of molecules. This is a common strategy in the synthesis of pharmaceuticals and other bioactive compounds.[14][15]

Synthesis of 2-Chloroethyl Benzenesulfonate

A common method for the synthesis of 2-chloroethyl benzenesulfonate involves the reaction of 2-chloroethanol with benzenesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.

Experimental Workflow: Synthesis of 2-Chloroethyl Benzenesulfonate

Caption: A typical laboratory workflow for the synthesis of 2-chloroethyl benzenesulfonate.

Application in Alkylation Reactions

2-Chloroethyl benzenesulfonate can be used to alkylate a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.

General Protocol for N-Alkylation of an Amine:

-

Dissolve the amine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a solution of 2-chloroethyl benzenesulfonate in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion